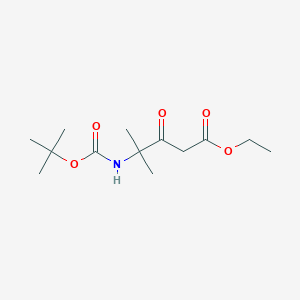

Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate

Description

Properties

Molecular Formula |

C13H23NO5 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

ethyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopentanoate |

InChI |

InChI=1S/C13H23NO5/c1-7-18-10(16)8-9(15)13(5,6)14-11(17)19-12(2,3)4/h7-8H2,1-6H3,(H,14,17) |

InChI Key |

ZGGVMSFPPYHOAP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)(C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate typically involves:

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.

- Introduction of the keto group at the 3-position.

- Formation of the ethyl ester at the terminal carboxyl group.

These steps often require careful control of reaction conditions to maintain the integrity of sensitive functional groups.

Stepwise Preparation Procedures

Boc Protection of Amino Acid Derivatives

One common approach begins with a suitable amino acid or amino acid derivative, such as 4-amino-4-methyl-3-oxopentanoic acid or its esters.

Reagents and Conditions: Di-tert-butyl dicarbonate ((Boc)2O) is used to protect the amino group in the presence of a base such as potassium carbonate or triethylamine, typically in aqueous-organic biphasic systems at low temperatures (0–5 °C) to minimize side reactions.

Example Procedure: Water and 1,4-dioxane are mixed with the amino acid hydrochloride salt at 15–20 °C. Potassium carbonate solution is added slowly, followed by (Boc)2O at 0–5 °C. The mixture is then stirred at room temperature for 11 hours. After workup involving solvent removal, extraction with ethyl acetate and dichloromethane, and washing, the Boc-protected amino acid is obtained in high yield (e.g., 180 g from 150 g starting material).

Esterification to Ethyl Ester

Methods: Esterification can be achieved by reacting the Boc-protected amino acid with ethanol under acidic or catalytic conditions, or by direct transesterification if starting from methyl esters.

Alternative: Use of ethyl chloroformate and a base like N-methylmorpholine to activate the carboxyl group, followed by reduction and esterification steps.

Introduction of the Keto Group

The keto group at the 3-position can be introduced via oxidation or by starting from keto-functionalized precursors.

For example, reduction of methoxy or hydroxyl precursors followed by oxidation or direct synthesis from keto acids.

Sodium borohydride and ethyl chloroformate are used in some protocols to reduce and functionalize the keto position while maintaining Boc protection.

Representative Synthetic Route (Adapted from Technical Disclosure Commons)

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | DL-Glutamic acid, methanol, trimethylsilyl chloride | Esterification and silylation at 25–30 °C | Quantitative (100 g) |

| 2 | Water, 1,4-dioxane, potassium carbonate, (Boc)2O | Boc protection at 0–30 °C, 11 h reaction | 180 g |

| 3 | Methyl tert-butyl ether, N-methylmorpholine, ethyl chloroformate, NaBH4 | Activation and reduction at -20 to -15 °C | High yield (not specified) |

| 4 | Workup with dichloromethane, triethylamine, methanol | Purification and isolation of final compound | — |

Alternative Synthetic Insights

Use of Carbodiimide Coupling: Carbodiimide reagents such as 3-ethylcarbodiimide hydrochloride (EDCI) can be used for amide bond formation and esterification under mild conditions with Boc protection, as reported in peptide synthesis protocols.

Silyl Protection Strategies: In some advanced syntheses, silyl-protected hydroxylamines are used to achieve selective protection and functionalization, which may be adapted for the preparation of Boc-protected amino keto esters.

Data Tables and Characterization

Summary of Key Research Findings

The Boc protection step is critical and best performed under controlled low temperatures to prevent decomposition or side reactions.

The use of biphasic solvent systems (water/1,4-dioxane) facilitates efficient Boc protection and subsequent extraction.

Reduction steps involving sodium borohydride require low temperatures to maintain the integrity of the Boc group and the keto functionality.

High yields and purity are achievable with careful control of stoichiometry and reaction conditions.

Alternative coupling methodologies such as carbodiimide-mediated esterification provide mild and efficient routes for preparing the ethyl ester moiety.

The preparation of Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate is a multi-step process involving Boc protection of the amino group, esterification to the ethyl ester, and introduction or maintenance of the keto group. The process demands precise control of reaction parameters, especially temperature and solvent choice, to achieve high yields and purity.

The protocols outlined here, supported by diverse sources including patent literature and peer-reviewed synthetic procedures, provide a robust framework for researchers aiming to synthesize this compound efficiently and reproducibly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(tert-butoxycarbonylamino)-4-methyl-3-oxopentanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for deprotection of the BOC group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(tert-butoxycarbonylamino)-4-methyl-3-oxopentanoate has a wide range of applications in scientific research:

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and diagnostic tools.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 4-(tert-butoxycarbonylamino)-4-methyl-3-oxopentanoate involves the protection and deprotection of amino groups. The BOC group is added to the amino group to prevent unwanted reactions during synthesis. The protected compound can then undergo various transformations, and the BOC group can be removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine .

Comparison with Similar Compounds

Ethyl 4-((tert-Butoxycarbonyl)amino)-3-oxopentanoate

- Structural Difference : Lacks the 4-methyl group.

- Molecular Formula: C₁₂H₂₁NO₅ (MW 259.30) .

- Implications :

- Reduced Steric Hindrance : The absence of the methyl group likely enhances reactivity in nucleophilic substitutions or condensations.

- Solubility : Lower molecular weight may improve solubility in polar solvents compared to the methylated derivative.

- Synthetic Utility : Used in synthesizing pyrimidine derivatives, as seen in , where Boc-protected amines facilitate regioselective reactions .

(R)-Ethyl 4-((tert-Butoxycarbonyl)amino)-3-oxopentanoate

- Structural Difference : Enantiomerically pure (R)-configuration at the 4-position.

- Molecular Formula: C₁₂H₂₁NO₅ (MW 259.30) .

- Implications :

- Stereochemical Effects : The (R)-configuration could influence chiral recognition in asymmetric synthesis or biological targeting.

- Application Contrast : Racemic mixtures (like the target compound) are typically cheaper to produce, while enantiopure versions are critical for pharmaceutical intermediates .

Ethyl 2,4-Dichloropyrimidine-5-carboxylate Derivatives

- Structural Difference: Pyrimidine core instead of a linear pentanoate chain.

- Key Data : Derivatives such as compound 10 (Fig. 3 in ) utilize Boc-protected amines for regioselective functionalization .

- Implications: Reactivity: The aromatic pyrimidine ring enables electrophilic substitutions, contrasting with the aliphatic 3-oxopentanoate’s ketone-driven reactivity. Protection Strategy: Both compounds rely on Boc groups, but the methylated pentanoate may offer better stability under acidic conditions due to steric shielding.

Bifunctional Dendritic Conjugates ()

- Structural Difference : Incorporates Boc-protected amines into dendritic architectures.

- Key Data : High-purity (97%) conjugates with molecular weights >1300 Da .

- Implications: Building Block Utility: The target compound’s methyl group could hinder or direct dendritic branching compared to non-methylated analogs. Yield Comparison: The dendritic synthesis achieved 32.5% yield ; methylated intermediates might require optimized coupling conditions.

Research Findings and Implications

- Steric Effects : The 4-methyl group in the target compound likely reduces reactivity in sterically sensitive reactions but improves stability during deprotection steps .

- Stereochemical Considerations : Enantiopure analogs (e.g., the (R)-isomer) highlight the importance of chirality in bioactive molecule synthesis .

- Yield Challenges : Complex conjugates () demonstrate that methylated intermediates may require tailored coupling protocols to maintain high yields .

Biological Activity

Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate, also known by its CAS number 66643-80-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H21NO5

- Molecular Weight : 245.30 g/mol

- IUPAC Name : Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate

- CAS Number : 66643-80-9

Biological Activity Overview

Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate has been studied for various biological activities, particularly in the context of cancer research and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In a screening involving the NCI 60 tumor cell lines, it demonstrated significant growth inhibition at a concentration of 10 μM, affecting over 50% of the cells in several lines . This suggests that the compound may interfere with cancer cell proliferation.

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit fatty acid synthase (FASN), a key enzyme in lipid metabolism that is often upregulated in cancer cells. By inhibiting FASN, these compounds can disrupt lipid synthesis and thus hinder tumor growth .

- Modulation of Signaling Pathways : The presence of the tert-butoxycarbonyl group may enhance the compound's ability to penetrate cellular membranes and modulate intracellular signaling pathways related to cell survival and apoptosis.

Study on Anticancer Properties

In a notable study published in a peer-reviewed journal, ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate was evaluated alongside other derivatives for their anticancer properties. The results indicated that this compound exhibited a unique profile compared to structurally similar compounds, suggesting enhanced selectivity towards certain cancer cell lines .

| Compound | Cell Line Tested | Concentration (μM) | % Growth Inhibition |

|---|---|---|---|

| Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate | A549 (Lung) | 10 | >50% |

| Similar Compound A | A549 (Lung) | 10 | <20% |

| Similar Compound B | MCF7 (Breast) | 10 | >30% |

Toxicology Studies

Toxicology assessments are crucial for understanding the safety profile of new compounds. Preliminary studies indicate that while ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate shows promising anticancer activity, further investigation into its cytotoxic effects on normal cells is necessary to establish therapeutic indices.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reagents for preparing Ethyl 4-((tert-butoxycarbonyl)amino)-4-methyl-3-oxopentanoate?

- Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of an amine intermediate. For example, Boc-anhydride is used to introduce the Boc group under basic conditions (e.g., in THF or DCM with DMAP), followed by esterification using ethyl chloroacetate or similar reagents. Critical steps include maintaining anhydrous conditions to prevent hydrolysis of the Boc group and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

- Reagents : Boc-anhydride, ethyl esters, p-toluenesulfonic acid (for catalytic esterification), and ethanol/water mixtures for reflux steps .

Q. Which analytical techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

- Methodology :

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., observed [M+H]+ peaks matching calculated values within 0.5 ppm error) .

- NMR : Key signals include the tert-butyl group (1.2–1.4 ppm, singlet in H NMR; ~27–30 ppm in C NMR), ester carbonyl (170–175 ppm), and oxo-pentanoate ketone (200–210 ppm) .

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) to assess purity (>95%) and monitor degradation under acidic/basic conditions .

Advanced Research Questions

Q. How can regioselectivity challenges during Boc protection of the amine group be addressed?

- Methodology : Regioselectivity is influenced by steric and electronic factors. For example, using bulky bases (e.g., DIPEA) or low-temperature conditions (−20°C) can favor protection at the less hindered amine site. Kinetic studies (monitored via TLC or in-situ IR) help identify optimal reaction times to minimize side products .

Q. What strategies resolve stereochemical inconsistencies in the synthesis of this compound?

- Methodology :

- Chiral Chromatography : Use Chiralpak® columns (e.g., AD-H or AS-H) with hexane/isopropanol eluents to separate enantiomers .

- X-ray Crystallography : Confirm absolute configuration by growing single crystals in ethyl acetate/hexane mixtures and solving structures via diffraction data .

- Dynamic NMR : Analyze diastereotopic protons (e.g., methyl groups adjacent to the oxo moiety) to infer stereochemical outcomes .

Q. How do reaction conditions influence the stability of the oxo-pentanoate moiety during synthesis?

- Methodology : The ketone group is prone to enolization under basic conditions. Stability studies using pH-adjusted solvents (e.g., buffered ethanol/water at pH 4–6) and low temperatures (0–5°C) minimize degradation. FT-IR tracking of carbonyl peaks (1700–1750 cm) provides real-time stability data .

Methodological Troubleshooting

Q. What optimization approaches improve low yields during esterification steps?

- Methodology :

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., Mg(OTf)) to enhance reaction efficiency .

- Solvent Effects : Replace ethanol with less polar solvents (e.g., toluene) to shift equilibrium toward ester formation via azeotropic removal of water .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 12 hours reflux) while maintaining yields >80% .

Q. How should researchers address discrepancies in NMR data for Boc-protected intermediates?

- Methodology :

- Variable Temperature (VT) NMR : Identify dynamic rotational barriers in tert-butyl groups by acquiring spectra at −40°C to 25°C .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating H and C shifts, particularly for quaternary carbons in the Boc group .

Data Interpretation Challenges

Q. How can HRMS data distinguish between Boc-deprotected byproducts and the target compound?

- Methodology : Monitor for [M+H – Boc + H]+ fragments (loss of 100.05 Da for CHO). For example, if the target has a molecular weight of 300.15 g/mol, a peak at 200.10 g/mol indicates Boc cleavage. Quantify impurities via LC-MS area-under-curve analysis .

Q. What mechanistic insights explain unexpected ketone reduction during hydrogenation steps?

- Methodology : The oxo group may undergo partial reduction if palladium catalysts (e.g., Pd/C) are used under high H pressure. Switching to selective catalysts (e.g., Pearlman’s catalyst, Pd(OH)) or lower pressures (1–2 atm) mitigates this. Computational studies (DFT) model transition states to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.